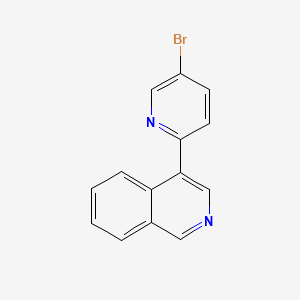

4-(5-Bromo-pyridin-2-yl)-isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyridin-2-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2/c15-11-5-6-14(17-8-11)13-9-16-7-10-3-1-2-4-12(10)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYRNQDDKWKZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline: A Strategic Approach via Palladium-Catalyzed Cross-Coupling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The core of this guide focuses on a robust and highly efficient synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction. We will delve into the critical aspects of the synthesis, including a detailed retrosynthetic analysis, the preparation of essential precursors, a step-by-step protocol for the key coupling reaction, and methods for purification and characterization. The rationale behind experimental choices, from catalyst selection to reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles. This document serves as a practical and scientifically grounded resource for researchers engaged in the synthesis of complex biaryl compounds.

Introduction: The Significance of Biaryl Heterocyclic Scaffolds

The fusion of distinct heterocyclic ring systems to form biaryl structures is a cornerstone of modern drug discovery. Molecules incorporating both isoquinoline and pyridine moieties are of particular interest due to their prevalence in biologically active natural products and synthetic pharmaceuticals. The isoquinoline core is a privileged scaffold known for a wide range of pharmacological activities, while the pyridine ring often serves to modulate solubility, metabolic stability, and receptor binding affinity.

The target molecule, this compound, combines these two key heterocycles. The bromine substituent on the pyridine ring provides a versatile chemical handle for further functionalization, allowing for the generation of diverse molecular libraries through subsequent cross-coupling reactions. This makes it a valuable intermediate for structure-activity relationship (SAR) studies in drug development programs.

While several C-C bond-forming reactions, such as the Stille[1][2], Negishi[3][4], and Suzuki-Miyaura[5] couplings, can be employed to construct the central biaryl bond, this guide will focus on the Suzuki-Miyaura reaction. This choice is predicated on its broad functional group tolerance, milder reaction conditions, and the superior environmental and safety profile of its organoboron reagents compared to the highly toxic organostannanes used in Stille couplings or the often-sensitive organozinc reagents in Negishi couplings.[6]

Retrosynthetic Analysis and Strategic Planning

The key to a successful synthesis is a well-devised retrosynthetic strategy. For this compound, the primary disconnection is at the C4-C2' bond between the isoquinoline and pyridine rings. This disconnection reveals two primary Suzuki-Miyaura coupling strategies.

Caption: Retrosynthetic analysis of the target molecule.

-

Route A (Recommended): This approach involves the coupling of 4-bromoisoquinoline with an organoboron reagent, such as (5-bromo-pyridin-2-yl)boronic acid pinacol ester . This is the preferred strategy due to the commercial availability and straightforward synthesis of 4-bromoisoquinoline.[7] The synthesis of the required pyridyl boronic ester is also well-documented.[8]

-

Route B: This alternative involves coupling isoquinoline-4-boronic acid (or its ester) with a dihalogenated pyridine, like 2,5-dibromopyridine . While feasible, this route can present challenges. Isoquinoline-4-boronic acid is often less stable than its aryl counterparts. Furthermore, using 2,5-dibromopyridine could lead to issues with regioselectivity or double coupling, although careful control of stoichiometry and conditions can mitigate this.

This guide will proceed with the detailed methodology for Route A .

Synthesis of Key Precursors

A successful coupling reaction relies on the availability of high-purity starting materials. This section details the preparation of the two key precursors required for Route A.

Caption: Workflow for the synthesis of key precursors.

Synthesis of 4-Bromoisoquinoline

The direct electrophilic bromination of isoquinoline is an established method for producing 4-bromoisoquinoline. The reaction is typically performed at high temperatures.[7]

Protocol:

-

Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, place isoquinoline hydrochloride (1.0 eq) and nitrobenzene (approx. 1.5 mL per g of hydrochloride).

-

Heating: Stir the mixture and heat to 180°C to obtain a clear solution.

-

Bromine Addition: Add bromine (1.1 eq) dropwise over approximately 1 hour, maintaining the temperature at 180°C. The evolution of hydrogen chloride gas should be observed.

-

Reaction Monitoring: Continue heating and stirring at 180°C for 4-5 hours after the addition is complete, or until the evolution of HCl gas ceases.

-

Work-up: Cool the reaction mixture. The product can be isolated through a series of acid-base extractions and purified by distillation or recrystallization. A known process involves ammonolysis followed by purification with hydrobromic acid.[9]

Causality & Expertise:

-

Why Isoquinoline Hydrochloride? Using the salt improves solubility in the high-boiling polar solvent, nitrobenzene.

-

Why 180°C? The high temperature is necessary to overcome the activation energy for electrophilic substitution on the relatively electron-deficient isoquinoline ring system.

-

Why Nitrobenzene? It serves as a high-boiling solvent that can withstand the harsh reaction conditions and help to mediate the reaction.

Synthesis of (5-Bromo-pyridin-2-yl)boronic Acid Pinacol Ester

This precursor is synthesized via a halogen-metal exchange followed by borylation. The regioselectivity of the initial lithiation step is critical.[10]

Protocol:

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and 2,5-dibromopyridine (1.0 eq).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.0 eq) dropwise, ensuring the internal temperature does not rise above -70°C. Stir at this temperature for 1 hour.

-

Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy pinacol borane, 1.1 eq) dropwise, again maintaining the temperature below -70°C.

-

Warming & Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality & Expertise:

-

Why -78°C? The kinetic deprotonation or halogen-metal exchange at the 2-position of the pyridine ring is favored at very low temperatures. At higher temperatures, scrambling of the lithium reagent and side reactions can occur, leading to a loss of regioselectivity.[10]

-

Why n-BuLi? n-Butyllithium is a strong base and an excellent reagent for halogen-metal exchange with aryl bromides.

-

Why Pinacol Ester? Boronic acid pinacol esters are generally more stable, easier to handle, and simpler to purify via chromatography than their corresponding boronic acids.[11]

Core Synthesis: The Suzuki-Miyaura Coupling

This section details the palladium-catalyzed cross-coupling of the two prepared precursors to yield the final product.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromoisoquinoline to form a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its pyridyl group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.[6]

Detailed Experimental Protocol

Materials:

| Reagent | Molar Eq. | Purpose |

|---|---|---|

| 4-Bromoisoquinoline | 1.0 | Electrophile |

| (5-Bromo-pyridin-2-yl)boronic acid pinacol ester | 1.2 | Nucleophile |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.03 - 0.05 | Catalyst |

| Potassium Carbonate (K₂CO₃), anhydrous | 3.0 | Base |

| 1,4-Dioxane | - | Organic Solvent |

| Water | - | Aqueous Solvent |

Protocol:

-

Setup: To a Schlenk flask, add 4-bromoisoquinoline (1.0 eq), (5-bromo-pyridin-2-yl)boronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v). The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to 90-100°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

| Analysis | Expected Results |

|---|---|

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 9.3-9.4 (s, 1H, Iso-H1), 8.6-8.7 (d, 1H, Pyr-H6), 8.4-8.5 (d, 1H, Iso-H8), 8.0-8.1 (d, 1H, Iso-H5), 7.8-7.9 (dd, 1H, Pyr-H4), 7.6-7.8 (m, 3H, Iso-H6, H7, Pyr-H3), 7.5-7.6 (s, 1H, Iso-H3). (Note: Predicted shifts) |

| ¹³C NMR (CDCl₃, 126 MHz) | Peaks expected in the aromatic region ~118-155 ppm. Key signals include the brominated pyridine carbon (C5') ~118-120 ppm and the C-C linkage carbons. (Note: Predicted ranges) |

| HRMS (ESI) | Calculated for C₁₄H₉BrN₂ [M+H]⁺, observed mass should be within ± 5 ppm. |

| Melting Point | Expected to be a sharp melting point, characteristic of a pure crystalline solid. |

Conclusion

The synthesis of this compound is efficiently achieved through a strategic application of the Suzuki-Miyaura cross-coupling reaction. The recommended pathway, coupling 4-bromoisoquinoline with (5-bromo-pyridin-2-yl)boronic acid pinacol ester, offers a reliable and scalable route. Success hinges on the careful preparation of high-purity precursors and the meticulous execution of the palladium-catalyzed coupling step under inert conditions. The provided protocols and the rationale behind them offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and advanced materials.

References

-

PrepChem. Synthesis of 4-Bromoisoquinoline. Available at: [Link]

-

ACS Publications. Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry. Available at: [Link]

-

Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. Available at: [Link]

-

ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available at: [Link]

- Google Patents. DE10322844A1 - Process for the preparation of pyridine-2-boronic acid esters.

-

Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Available at: [Link]

-

ACS Publications. Rh(III)-Catalyzed Regioselective Annulations of 3-Arylisoxazolones and 3-Aryl-1,4,2-dioxazol-5-ones with Propargyl Alcohols: Access to 4-Arylisoquinolines and 4-Arylisoquinolones. Organic Letters. Available at: [Link]

- Google Patents. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.

-

Quick Company. A Process For The Synthesis Of 4 Fluoro Isoquinoline. Available at: [Link]

- Google Patents. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.

-

ResearchGate. Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Organic Chemistry Portal. Stille Coupling. Available at: [Link]

-

Wikipedia. Stille reaction. Available at: [Link]

-

Organic Chemistry Portal. Negishi Coupling. Available at: [Link]

-

ResearchGate. Optimization of a Negishi coupling between 5 and model bromide 25. Available at: [Link]

Sources

- 1. Stille Coupling [organic-chemistry.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful campaign. These intrinsic characteristics govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its intended target. For a novel heterocyclic compound such as 4-(5-Bromo-pyridin-2-yl)-isoquinoline, a molecule of interest due to its hybrid scaffold of isoquinoline and a halogenated pyridine, a detailed physicochemical profile is paramount for predicting its pharmacokinetic profile and guiding its development into a potential therapeutic agent. This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, and the rationale behind these analytical choices, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted Physicochemical Properties

This compound possesses a unique structural architecture, combining the rigid, aromatic isoquinoline core with the electron-withdrawing and hydrogen bond accepting features of the bromo-pyridine moiety. This structure suggests a complex interplay of properties that will influence its behavior in both aqueous and lipid environments. While specific experimental data for this compound is not publicly available, we can predict a range of properties based on its constituent parts. The following table summarizes the key physicochemical parameters and their significance in drug development. The values presented are estimations and serve as a baseline for experimental determination.

| Physicochemical Property | Predicted Value/Range | Significance in Drug Discovery |

| Molecular Formula | C₁₄H₉BrN₂ | Defines the elemental composition. |

| Molecular Weight | 285.14 g/mol | Influences diffusion and permeability across biological membranes. |

| logP (Octanol-Water Partition Coefficient) | 3.0 - 4.5 | A measure of lipophilicity, affecting cell membrane permeability and plasma protein binding. |

| Aqueous Solubility | Low to moderate | Critical for absorption and formulation; poor solubility can hinder bioavailability. |

| pKa (Acid Dissociation Constant) | 2.5 - 4.0 (for the pyridine nitrogen) | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| Melting Point | 150 - 200 °C | An indicator of crystal lattice energy and purity; affects dissolution rate. |

| Polar Surface Area (PSA) | ~38 Ų | Influences membrane permeability and blood-brain barrier penetration. |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

Accurate experimental determination of the physicochemical properties of this compound is essential. The following sections provide detailed, step-by-step protocols for key experiments.

Aqueous Solubility: Kinetic and Thermodynamic Approaches

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[1] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights. Kinetic solubility is a high-throughput method useful for early-stage screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[2]

This high-throughput assay measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[1][3]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Addition of Aqueous Buffer: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Mixing and Incubation: Seal the plate and shake for 2 hours at room temperature to allow for precipitation to reach a pseudo-equilibrium.[3]

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[1]

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is a common solvent for high-throughput screening compounds. The rapid dilution into an aqueous buffer mimics the conditions a compound might experience upon administration.[2]

-

Nephelometry: This technique is highly sensitive to the formation of fine precipitates, making it ideal for detecting the onset of insolubility in a high-throughput format.[3]

This method measures the equilibrium solubility of a solid compound in an aqueous buffer, providing a more accurate representation of its intrinsic solubility.[4][5]

Protocol:

-

Sample Preparation: Add an excess of solid this compound to a glass vial.

-

Addition of Buffer: Add a known volume of PBS (pH 7.4) to the vial.

-

Equilibration: Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

-

Separation of Undissolved Solid: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.

-

Prolonged Incubation: Allows sufficient time for the dissolution and precipitation processes to reach equilibrium.[4]

-

HPLC-UV Analysis: Provides accurate and sensitive quantification of the dissolved compound.

pKa Determination: Potentiometric Titration

The pKa value is crucial as it dictates the charge state of the molecule at different pH values, which in turn affects its solubility, permeability, and target engagement.[6] Potentiometric titration is a highly accurate method for determining pKa.[7][8]

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1 mM. The final co-solvent concentration should be kept to a minimum.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[6]

Causality Behind Experimental Choices:

-

Co-solvent: Necessary for sparingly soluble compounds, though its concentration should be minimized as it can affect the apparent pKa.

-

Standardized Titrant: Ensures accurate determination of the amount of acid or base added.

-

Inflection Point Analysis: The point of maximum slope change in the titration curve corresponds to the half-equivalence point, where pH = pKa for a monoprotic base.[7]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

1H NMR and 13C NMR spectra of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a complex heterocyclic molecule of interest to researchers in medicinal chemistry and materials science. This document moves beyond a simple recitation of spectral data, offering a deep dive into the principles of spectral interpretation for complex aromatic systems. We will detail field-proven experimental protocols, explain the causal factors behind chemical shifts and coupling patterns, and demonstrate a logical workflow for unambiguous structural elucidation using one- and two-dimensional NMR techniques. All methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Structural Challenge

The molecule this compound presents a fascinating structural puzzle for NMR spectroscopy. It comprises two distinct heteroaromatic ring systems—isoquinoline and 5-bromopyridine—linked by a C-C single bond. The electronic environment of each nucleus is subtly influenced by the electronegativity of nitrogen and bromine atoms, the anisotropic effects of the aromatic rings, and the steric interactions between the two moieties. Unambiguous assignment of every proton and carbon signal is therefore non-trivial and requires a systematic approach, leveraging the full power of modern NMR techniques. This guide will serve as a roadmap for researchers facing similar characterization challenges.

Experimental Methodology: A Self-Validating Protocol

The quality of NMR data is fundamentally dependent on meticulous sample preparation. The following protocol is designed to produce high-resolution spectra by minimizing common sources of error such as poor magnetic field homogeneity and solvent interference.[1][2]

Protocol 1: High-Resolution NMR Sample Preparation

-

Sample Weighing: Accurately weigh the sample. For ¹H NMR, 1-5 mg is typically sufficient. For ¹³C NMR and 2D experiments, a higher concentration of 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

-

Solvent Selection & Addition: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic heterocycles.[4] Add approximately 0.6-0.7 mL of the solvent to the vial containing the sample. This volume is optimal for standard 5 mm NMR tubes.[3]

-

Dissolution: Ensure complete dissolution of the sample. Use a vortex mixer or gently swirl the vial. If necessary, sonication can be used to break up aggregates. Incomplete dissolution is a primary cause of poor spectral quality.[1]

-

Filtration and Transfer: To remove any microscopic particulate matter that can disrupt the magnetic field homogeneity and lead to broad spectral lines, filter the solution. A small plug of glass wool packed into a Pasteur pipette is effective. Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube.[4]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation, which would change the sample concentration over time. Label the tube clearly with a unique identifier.

-

Instrumental Setup: On the spectrometer, typical acquisition parameters for a small organic molecule would involve a 30-degree pulse for ¹H NMR to avoid saturation and a standard 90-degree pulse for ¹³C NMR. Data is typically acquired at a constant temperature, such as 300 K.[5]

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum of this compound is expected to show 9 distinct signals in the aromatic region. The chemical shifts are governed by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent, as well as the ring currents of the aromatic systems.[6][7]

Predicted Assignments and Rationale

-

Isoquinoline Protons:

-

H-1 & H-3: These protons are adjacent to the isoquinoline nitrogen and are significantly deshielded. H-1 is often the most downfield signal due to the combined anisotropic effect of the fused benzene ring.[8][9]

-

H-5 & H-8: These protons are in peri positions and can be influenced by steric interactions and the anisotropic effect of the neighboring ring. H-8 is typically more deshielded than H-5.

-

H-6 & H-7: These protons of the benzene ring portion will appear as a complex multiplet in the mid-aromatic range.

-

-

5-Bromo-pyridine Protons:

-

H-6': This proton is ortho to the pyridine nitrogen and is expected to be the most deshielded proton of this ring system.[10]

-

H-3': This proton is ortho to the point of attachment to the isoquinoline ring and meta to the nitrogen.

-

H-4': This proton is positioned between the bromine atom and the point of attachment, and its chemical shift will be influenced by both.

-

The spin-spin coupling network provides definitive evidence of proton connectivity. Ortho-coupled protons (³J) typically show coupling constants of 7-9 Hz, while meta-couplings (⁴J) are smaller, around 2-3 Hz.[4]

Caption: Key proton-proton (H-H) J-coupling relationships.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to display 14 unique signals, as all carbon atoms are in chemically distinct environments. The chemical shifts are highly diagnostic.[11][12]

Predicted Assignments and Rationale

-

Quaternary Carbons: These signals (C-4, C-4a, C-8a, C-2', C-5') are typically weaker in intensity. C-4a and C-8a are bridgehead carbons within the isoquinoline system. C-2' and C-4 are the carbons forming the linkage bond. C-5' is directly attached to the electronegative bromine atom, which will shift its resonance to a characteristic region (~115-125 ppm).

-

Carbons Adjacent to Nitrogen: Carbons ortho and para to nitrogen atoms (C-1, C-3, C-8a, C-6', C-2') are significantly deshielded and appear at the downfield end of the aromatic region (>145 ppm).[4]

-

Other Aromatic Carbons: The remaining CH carbons (C-5, C-6, C-7, C-8, C-3', C-4') will resonate in the typical aromatic region of 120-140 ppm. Their precise shifts are influenced by their position relative to the nitrogen atoms and the bromine substituent.

Data Summary and the Role of 2D NMR

The definitive assignment of such a complex molecule is rarely achieved with 1D spectra alone. Two-dimensional NMR experiments are essential for unambiguously connecting the entire molecular framework.[13][14]

Summary of Predicted NMR Data

| Assignment | Predicted ¹H δ (ppm) | Predicted Multiplicity | Predicted ¹³C δ (ppm) |

| 1 | ~9.2 - 9.4 | s | ~152 - 155 |

| 3 | ~8.5 - 8.7 | d | ~143 - 146 |

| 4 | - | - | ~138 - 142 |

| 4a | - | - | ~128 - 132 |

| 5 | ~8.0 - 8.2 | d | ~129 - 132 |

| 6 | ~7.6 - 7.8 | t | ~127 - 129 |

| 7 | ~7.8 - 8.0 | t | ~130 - 133 |

| 8 | ~8.1 - 8.3 | d | ~126 - 128 |

| 8a | - | - | ~135 - 138 |

| 2' | - | - | ~158 - 162 |

| 3' | ~7.9 - 8.1 | dd | ~122 - 125 |

| 4' | ~8.2 - 8.4 | d | ~140 - 143 |

| 5' | - | - | ~118 - 121 |

| 6' | ~8.8 - 9.0 | d | ~150 - 153 |

Note: These are estimated chemical shifts. Actual values will vary based on solvent and experimental conditions.

Workflow for 2D NMR-Based Structural Elucidation

The logical workflow for assigning the spectrum involves a series of 2D NMR experiments.[15]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It will clearly show the connectivity within the isoquinoline and bromopyridine spin systems separately (e.g., H-5 coupling to H-6, H-6 to H-7, etc.).[16]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the confident assignment of all protonated carbon signals.[17]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over two to three bonds. Key HMBC correlations would include:

-

The link between the two rings, for example, from H-3' to C-4 or from H-3 to C-2'.

-

Assignment of quaternary carbons, for example, from H-1 and H-8 to C-8a.[17]

-

Caption: Logical workflow for complete NMR spectral assignment.

Conclusion

The structural elucidation of this compound is a prime example of the power of a multi-faceted NMR approach. While 1D ¹H and ¹³C spectra provide the initial overview, a logical application of 2D techniques like COSY, HSQC, and particularly HMBC, is indispensable for piecing together the complete molecular puzzle. By understanding the underlying principles of chemical shifts and coupling constants and following a systematic experimental workflow, researchers can confidently assign complex heterocyclic structures, providing a solid foundation for further studies in drug development and materials science.

References

-

Vertex AI Search. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved from Google.[8]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.), 93(2), 145-155.[18]

-

ChemicalBook. (n.d.). ISOQUINOLINE N-OXIDE(1532-72-5) 1H NMR spectrum. Retrieved from ChemicalBook.[9]

-

ChemicalBook. (n.d.). Isoquinoline(119-65-3) 13C NMR spectrum. Retrieved from ChemicalBook.[19]

-

SpectraBase. (n.d.). Isoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase.[20]

-

ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum. Retrieved from ChemicalBook.[21]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from Wiley Online Library.[5]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]1]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]3]

-

BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. Retrieved from BenchChem.[4]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]7]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from Cal Poly Pomona.[22]

-

Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]17]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB.[13]

-

ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ResearchGate.[14]

-

Scribd. (n.d.). 2D NMR Spectroscopy for Organic Compounds | PDF. Retrieved from Scribd.[16]

-

YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]15]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]12]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]6]

-

Royal Society of Chemistry. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from RSC.[10]

-

PDF. (n.d.). 13-C NMR Chemical Shift Table.pdf.[11]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. organomation.com [organomation.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 9. ISOQUINOLINE N-OXIDE(1532-72-5) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. scribd.com [scribd.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ias.ac.in [ias.ac.in]

- 19. Isoquinoline(119-65-3) 13C NMR [m.chemicalbook.com]

- 20. spectrabase.com [spectrabase.com]

- 21. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]

- 22. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

mass spectrometry analysis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline

Foreword: A Strategic Approach to Structural Elucidation

In the landscape of modern drug discovery and chemical synthesis, the unequivocal structural confirmation of novel chemical entities is paramount. Compounds built upon N-heterocyclic aromatic scaffolds, such as this compound, are of significant interest due to their prevalence in biologically active molecules. This guide moves beyond a simple recitation of methods; it provides a strategic framework for the mass spectrometric analysis of this specific compound, grounded in first principles and field-proven expertise. Our objective is not merely to acquire a spectrum but to develop a robust, self-validating analytical protocol that yields unambiguous structural confirmation. We will explore the causal reasoning behind each experimental choice, ensuring that the data generated is both accurate and defensible.

Foundational Chemical Principles & Analytical Predictions

Before any sample is introduced into the mass spectrometer, a thorough understanding of the analyte's chemical properties is essential for predictive analysis. This compound possesses distinct features that dictate our analytical strategy.

-

Chemical Structure: C₁₄H₉BrN₂

-

Core Scaffolds: An isoquinoline ring linked via a C-C bond to a 5-bromopyridine ring.

-

Ionization Potential: The presence of two nitrogen atoms (one on each ring system) provides readily available sites for protonation.[1] This makes the molecule an excellent candidate for positive-mode electrospray ionization (ESI+), which will generate a protonated molecular ion, [M+H]⁺.

-

The Bromine Isotopic Signature: The most telling characteristic of this molecule in a mass spectrum is the presence of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (approximately 50.5% and 49.5%, respectively).[2][3] Consequently, any bromine-containing ion will manifest as a pair of peaks (an "isotopic doublet") separated by 2 Daltons (Da), with nearly equal intensity.[4][5] This signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the molecular ion and its fragments.

Experimental Design: From Sample to Spectrum

The following protocol is designed for a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, which provides the mass accuracy required for confident elemental composition assignment.

Sample Preparation Protocol

Trustworthy data begins with meticulous sample preparation. The goal is to create a clean, dilute solution to ensure stable spray and prevent source contamination.

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity (LC-MS grade) solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution for Analysis: Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid. The formic acid serves to acidify the mobile phase, promoting the protonation of the analyte and enhancing the ESI+ signal. A final concentration of 1-10 µg/mL is typically sufficient.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

Instrumentation & Data Acquisition Workflow

The choice of ionization and analysis parameters is critical for extracting maximum structural information.

Table 1: Recommended Mass Spectrometer Parameters (Q-TOF Example)

| Parameter | Setting | Rationale |

| Ionization Mode | ESI, Positive | The two basic nitrogen atoms are readily protonated.[1][6] |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Source Temperature | 100 - 120 °C | Aids in desolvation of the analyte ions. |

| Desolvation Gas Flow | 600 - 800 L/hr (N₂) | Efficiently removes solvent droplets to yield gas-phase ions. |

| Scan Range (MS1) | m/z 100 - 500 | Covers the expected molecular ion and potential low-mass fragments. |

| Acquisition Mode | High Resolution (>10,000 FWHM) | Enables accurate mass measurements for elemental composition determination. |

| MS/MS Precursor Ion | m/z 285.0 and 287.0 | Selects both isotopic peaks of the protonated molecule for fragmentation. |

| Collision Energy | Ramped (e.g., 15-40 eV) | A range of energies ensures capture of both low- and high-energy fragments. |

Data Interpretation: Decoding the Spectra

Full Scan (MS1) Analysis: The Bromine Signature

The initial full scan spectrum is the first point of structural validation. The primary goal is to locate the protonated molecular ion, [M+H]⁺, and confirm the presence of the bromine isotopic pattern.

-

Molecular Formula: C₁₄H₉BrN₂

-

Protonated Formula: [C₁₄H₁₀BrN₂]⁺

-

Expected m/z: The presence of ⁷⁹Br and ⁸¹Br isotopes will result in two distinct peaks.

Table 2: Predicted Isotopic Profile for the Protonated Molecular Ion [C₁₄H₁₀BrN₂]⁺

| Isotope | Monoisotopic Mass (Da) | Calculated m/z | Expected Relative Abundance |

| ⁷⁹Br | 285.0025 | 285.0025 | 100% |

| ⁸¹Br | 287.0005 | 287.0005 | ~98% |

The observation of a pair of peaks at m/z 285.00 and 287.00 with nearly identical intensity is conclusive evidence for a molecule containing a single bromine atom.[4][5] High-resolution data allows for the confirmation of the elemental formula by matching the measured mass to the calculated mass within a narrow tolerance (typically < 5 ppm).

Tandem MS (MS/MS) Analysis: Elucidating the Fragmentation Pathway

By isolating the [M+H]⁺ ion (both m/z 285 and 287) and subjecting it to collision-induced dissociation (CID), we can break the molecule apart and deduce its connectivity. The fragmentation of N-heterocyclic systems often involves the cleavage of bonds connecting ring systems and the loss of small, stable neutral molecules like HCN.[7][8]

The most probable fragmentation pathways for this compound are initiated by the cleavage of the C-C bond linking the pyridine and isoquinoline rings.

// Nodes Parent [label="[C₁₄H₁₀BrN₂]⁺\nm/z 285/287", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="[C₅H₄BrN]⁺\nBromopyridinyl Cation\nm/z 158/160", fillcolor="#FBBC05", fontcolor="#202124"]; Frag2 [label="[C₉H₇N]⁺˙\nIsoquinoline Radical Cation\nm/z 129", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag3 [label="[C₈H₅]⁺\nLoss of HCN from Frag2\nm/z 101", fillcolor="#F1F3F4", fontcolor="#202124"]; Frag4 [label="[C₅H₄N]⁺\nLoss of Br• from Frag1\nm/z 78", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Parent -> Frag1 [label=" Loss of C₉H₆N•\n(Isoquinoline radical)"]; Parent -> Frag2 [label=" Loss of C₅H₄BrN\n(Bromopyridine)"]; Frag2 -> Frag3 [label=" - HCN", color="#5F6368"]; Frag1 -> Frag4 [label=" - Br•", color="#5F6368"]; } ` Caption: Proposed MS/MS fragmentation pathway.

Table 3: Key Predicted Fragment Ions and Neutral Losses

| Measured m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Neutral Loss | Description |

| 285.00 / 287.00 | [C₁₄H₁₀BrN₂]⁺ | - | Protonated Molecular Ion (Precursor) |

| 157.95 / 159.95 | [C₅H₄BrN]⁺ | C₉H₆N• | Cleavage yielding the bromopyridinyl cation. The Br isotopic signature is retained. |

| 129.06 | [C₉H₇N]⁺˙ | C₅H₃BrN | Cleavage yielding the isoquinoline radical cation. The Br signature is lost. |

| 102.05 | [C₈H₆N]⁺ | C₆H₄Br• | Loss of a bromophenyl radical from the parent ion. |

| 78.03 | [C₅H₄N]⁺ | Br• | Loss of a bromine radical from the bromopyridinyl fragment. |

Expert Interpretation: The presence of fragments at m/z 158/160 and m/z 129 is the most critical diagnostic evidence. The m/z 158/160 fragment confirms the elemental composition of the bromopyridine portion, while the m/z 129 fragment confirms the isoquinoline moiety.[7][9] Observing both fragments provides strong, self-validating proof of the two core scaffolds and their linkage. Further fragmentation, such as the loss of HCN from the isoquinoline fragment, reinforces the structural assignment.

Conclusion: A Self-Validating Analytical System

References

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Isotope Abundance. Chemistry LibreTexts. [Link]

-

Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). [Link]

-

Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. National Institutes of Health (NIH). [Link]

-

Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]

-

Preparation and Properties of Isoquinoline. SlideShare. [Link]

-

Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

-

Fragmentation pattern of isoquinoline (Scheme 3). ResearchGate. [Link]

-

ISOQUINOLINE. Ataman Kimya. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. National Institutes of Health (NIH). [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

This compound CAS 1147447-05-9. Beijing Yunbang Biosciences Co., Ltd. [Link]

Sources

- 1. uop.edu.pk [uop.edu.pk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

The Definitive Guide to the Structural Elucidation of 4-(5-Bromo-pyridin-2-yl)-isoquinoline: A Hypothetical Crystallographic Study

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the structural determination of the novel heterocyclic compound, 4-(5-Bromo-pyridin-2-yl)-isoquinoline. While the crystal structure of this specific molecule has not been previously reported, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining a robust methodology from synthesis to final crystallographic analysis. By leveraging established, field-proven techniques, this guide explains the causality behind experimental choices, ensuring a self-validating and reproducible workflow. We will detail a plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction, explore various crystallization strategies, and provide a step-by-step protocol for single-crystal X-ray diffraction (SCXRD) analysis. The guide culminates in the presentation of hypothetical, yet realistic, crystallographic data and a thorough analysis of the molecular and supramolecular features of the title compound.

Introduction: The Rationale for Structural Analysis

The isoquinoline and pyridine moieties are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds. The combination of these two heterocyclic systems in this compound presents a unique framework with potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The bromine substituent offers a valuable handle for further synthetic elaboration, making this compound an attractive intermediate.

A definitive understanding of the three-dimensional structure of this molecule is paramount. High-resolution crystal structure data provides invaluable insights into:

-

Molecular Conformation: The precise spatial arrangement of the pyridine and isoquinoline rings, including the dihedral angle between them, which can significantly influence receptor binding.

-

Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing. This information is crucial for understanding solid-state properties such as solubility and polymorphism.

-

Structure-Activity Relationships (SAR): A detailed 3D model serves as a foundational tool for computational modeling and rational drug design, enabling the optimization of ligand-protein interactions.

This guide, therefore, presents a hypothetical yet rigorous pathway to achieving these goals through the power of single-crystal X-ray crystallography.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A Plausible Synthetic Route: The Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is well-suited for coupling aryl halides with aryl boronic acids or their esters, offering high yields and excellent functional group tolerance.[1][2] The proposed synthetic pathway is outlined below.

Sources

A Technical Guide to the Solubility of 4-(5-Bromo-pyridin-2-yl)-isoquinoline in Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth analysis of the solubility characteristics of 4-(5-Bromo-pyridin-2-yl)-isoquinoline, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document establishes a framework for predicting its behavior based on first principles of physical chemistry and provides a robust experimental protocol for its empirical determination. We will explore the physicochemical properties of the title compound, predict its solubility in a range of common organic solvents, and present a detailed, self-validating methodology for quantitative analysis using the gold-standard shake-flask method. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and a practical approach to characterizing the solubility of novel heteroaromatic compounds.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter. In the context of drug discovery and development, a compound's solubility profile is a critical determinant of its fate. Poor solubility can lead to low absorption and erratic bioavailability, hindering the progression of otherwise promising drug candidates.[1] For synthetic chemists, solubility dictates the choice of solvents for reactions, purification, and formulation.

This compound (Molecular Formula: C₁₄H₉BrN₂, Molecular Weight: 285.14 g/mol ) is a complex heterocyclic molecule featuring both a pyridine and an isoquinoline ring system.[2] Such nitrogen-containing aromatic structures are common scaffolds in medicinal chemistry. Understanding their solubility is not merely an academic exercise but a crucial step in unlocking their therapeutic potential. This guide provides the theoretical grounding and practical instruction necessary to characterize the solubility of this compound.

Physicochemical Profile and Theoretical Solubility Predictions

The structure of this compound offers several clues to its solubility behavior.

-

Aromatic System: The molecule is dominated by two fused aromatic rings (isoquinoline) and an additional aromatic ring (bromopyridine). This large, rigid, and predominantly nonpolar surface area suggests a preference for organic solvents over aqueous media.

-

Polarity and Hydrogen Bonding: The presence of two nitrogen atoms introduces polarity and the capacity to act as hydrogen bond acceptors. The isoquinoline nitrogen is a weak base (pKa of 5.14 for the parent molecule), allowing it to be protonated in acidic media, which would dramatically increase aqueous solubility.[3] However, in neutral organic solvents, its primary interactions will be dipole-dipole forces and hydrogen bonding with protic solvents.

-

Halogenation: The bromine atom adds to the molecular weight and polarizability of the molecule, which can enhance van der Waals interactions with a variety of solvents.

Based on the principle of "like dissolves like," we can make educated predictions about the compound's solubility. These predictions are qualitative but provide an essential starting point for solvent selection in experimental work.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have strong dipole moments that can interact with the polar regions of the molecule. DMSO is a particularly powerful organic solvent capable of disrupting intermolecular forces in the solid state.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High to Medium | These solvents are of intermediate polarity and are effective at solvating large organic molecules. Their ability to engage in weak hydrogen bonding and dipole interactions makes them suitable for this compound. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Medium to Low | The ability of these solvents to act as hydrogen bond donors will facilitate interaction with the nitrogen atoms. However, the large nonpolar scaffold may limit high solubility compared to polar aprotic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Medium to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. Solubility will be driven by dipole-dipole and dispersion forces. |

| Aromatic | Toluene, Benzene | Medium to Low | Pi-stacking interactions between the solvent and the aromatic rings of the solute can promote solubility, though the polar nature of the nitrogen heterocycles may limit this. |

| Nonpolar | Hexanes, Heptane | Very Low | The significant polarity introduced by the two nitrogen atoms makes the molecule incompatible with purely nonpolar aliphatic solvents. |

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical data is required for accuracy. The "shake-flask" method is the universally accepted gold-standard for determining thermodynamic (or equilibrium) solubility.[5] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[6]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of equilibrium, which is crucial for applications like formulation and biopharmaceutical classification.[4][6] Unlike kinetic solubility methods, which can overestimate solubility due to the formation of supersaturated solutions, the shake-flask method ensures the system has reached its lowest energy state, providing a true measure of the compound's solubility in a given solvent system.[1]

Experimental Workflow Diagram

The following diagram outlines the key stages of the shake-flask solubility determination protocol.

Sources

The Bromo-Pyridyl-Isoquinoline Scaffold: A Technical Guide to Synthesis and Application

Foreword: The Strategic Value of the Bromo-Pyridyl-Isoquinoline Core

In the landscape of modern chemical research, few scaffolds offer the versatility and strategic importance of the isoquinoline core. As a "privileged structure," its derivatives are foundational to numerous pharmaceuticals and functional materials.[1][2] This guide focuses on a particularly potent subclass: bromo-pyridyl-isoquinolines . The inclusion of a bromine atom is not merely an incidental feature; it is a strategic linchpin. It serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the precise installation of a pyridyl moiety and other functionalities.[3] The pyridine ring, in turn, is a critical pharmacophore, capable of engaging in hydrogen bonding and other key interactions within biological targets, or tuning the electronic properties of a material.

This document provides an in-depth exploration of the synthesis, properties, and applications of bromo-pyridyl-isoquinolines, intended for researchers and professionals in drug development and materials science. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring a deep, actionable understanding of this powerful chemical motif.

Part 1: Synthetic Strategies for Bromo-Pyridyl-Isoquinolines

The construction of a bromo-pyridyl-isoquinoline is a tale of two parts: assembling the core bromo-isoquinoline structure and subsequently introducing the pyridyl substituent.

Crafting the Bromo-Isoquinoline Core

The initial challenge is the synthesis of the brominated isoquinoline ring system. The choice of method depends heavily on the desired substitution pattern and the sensitivity of other functional groups on the starting materials.

Method A: Direct Bromination of Isoquinoline

For simpler structures, direct electrophilic bromination of the parent isoquinoline is a viable, albeit sometimes unselective, approach.

-

Causality: The reaction is typically performed at high temperatures in a non-polar solvent like nitrobenzene.[4] Isoquinoline hydrochloride is often used as the substrate. The protonated nitrogen deactivates the pyridine ring towards electrophilic attack, directing the bromine to the more electron-rich benzene ring. However, regioselectivity can be an issue, and harsh conditions limit the functional group tolerance. A common outcome is the formation of 4-bromoisoquinoline.[4][5]

Method B: Building from Brominated Precursors

A more controlled and versatile approach involves building the isoquinoline ring from readily available brominated phenyl precursors. This provides unambiguous regiochemical control. Classic named reactions are the workhorses for this strategy.

-

Bischler-Napieralski Synthesis: This powerful method involves the cyclization of an N-acylated-β-phenylethylamine using a dehydrating agent, typically a Lewis acid like POCl₃ or P₂O₅.[6] Starting with a brominated phenylethylamine ensures the bromine is precisely placed. The initial product is a 3,4-dihydroisoquinoline, which can be dehydrogenated to the aromatic isoquinoline using a catalyst like palladium on carbon (Pd/C).[6]

-

Expert Insight: The choice of the acyl group is critical. It not only becomes part of the final structure but also influences the ease of cyclization. Electron-donating groups on the phenyl ring facilitate the reaction by stabilizing the carbocation intermediate formed during the electrophilic aromatic substitution step.

-

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[6] Like the Bischler-Napieralski synthesis, using a brominated β-arylethylamine as the starting material embeds the bromine atom into the desired position from the outset. Subsequent oxidation is required to achieve the fully aromatic isoquinoline core.

Below is a conceptual workflow for the Bischler-Napieralski synthesis.

Caption: Bischler-Napieralski workflow for targeted bromo-isoquinoline synthesis.

Installing the Pyridyl Moiety: The Art of Cross-Coupling

With the bromo-isoquinoline in hand, the bromine atom becomes a powerful handle for C-C or C-N bond formation via palladium-catalyzed cross-coupling. This is the most common and efficient strategy for introducing the pyridyl group.

Method A: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is the preeminent method for creating a carbon-carbon bond between the bromo-isoquinoline and a pyridylboronic acid or ester.[7][8]

-

Causality & Mechanism: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the isoquinoline.

-

Transmetalation: The pyridyl group is transferred from the boron atom to the palladium center, displacing the halide. This step is often facilitated by a base (e.g., Na₂CO₃, K₂CO₃), which activates the boronic acid.[8]

-

Reductive Elimination: The two organic fragments (isoquinoline and pyridine) are coupled, forming the final product and regenerating the Pd(0) catalyst.

-

-

Expert Insight: The challenge with pyridylboronic acids, especially 2-pyridyl derivatives, is their potential for slow transmetalation and decomposition via protodeboronation.[7] The choice of ligand on the palladium catalyst is therefore critical. Bulky, electron-rich phosphine ligands (e.g., those based on biaryl scaffolds) are often employed to accelerate the oxidative addition and reductive elimination steps, improving overall efficiency.

Caption: Key components for a successful Suzuki-Miyaura cross-coupling reaction.

Method B: Buchwald-Hartwig Amination (C-N Bond Formation)

To create a pyridylamino-isoquinoline, where the pyridine is linked via a nitrogen atom, the Buchwald-Hartwig amination is the method of choice.[9][10] This reaction couples the bromo-isoquinoline with an aminopyridine.

-

Causality & Mechanism: The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The aminopyridine coordinates to the palladium center, and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) deprotonates the amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed, releasing the pyridylamino-isoquinoline product and regenerating the Pd(0) catalyst.

-

-

Expert Insight: The base is not merely an acid scavenger; it is integral to the catalytic cycle by generating the active palladium-amido intermediate.[9] The choice of base and solvent must be carefully considered to avoid side reactions. For volatile amines, the reaction may need to be conducted in a sealed vessel to maintain concentration.[11]

Caption: Core reactants for the Buchwald-Hartwig C-N bond formation.

Part 2: Applications in Drug Discovery

The bromo-pyridyl-isoquinoline scaffold is a fertile ground for the discovery of novel therapeutics, particularly in oncology.[1]

Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3][12] The isoquinoline framework is a well-established ATP-competitive scaffold.

-

Mechanism of Action: The nitrogen atoms in the isoquinoline and pyridine rings act as hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region. The bromo-substituent, or the subsequent modifications it enables, can be used to probe deeper pockets within the active site to enhance potency and selectivity.

-

Structure-Activity Relationship (SAR): Studies on pyrazolo[3,4-g]isoquinolines have shown that substitution is critical for activity. For instance, introducing a bromine atom at certain positions can be detrimental to the inhibition of some kinases (like Haspin), while alkyl groups at other positions can modulate the selectivity profile.[3] This highlights the bromine's dual role: a synthetic handle and a sterically and electronically influential substituent. Several indenoisoquinoline derivatives have also shown promise as anticancer agents in clinical trials by targeting topoisomerase I.[13]

| Compound Class | Target Kinase(s) | Typical IC₅₀ Range | Reference(s) |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A | 50 nM - 10 µM | [3] |

| Pyrido[3,4-g]quinazolines | CDK5, GSK3 | >10 µM | [14] |

| Isoquinoline-pyridine hybrids | Akt/PKB | Sub-micromolar | [15] |

Table 1: Examples of Isoquinoline-Based Kinase Inhibitors and Their Potencies.

Other Therapeutic Applications

The pharmacological potential of isoquinolines extends beyond kinase inhibition. Derivatives have been investigated for a wide array of activities:

-

Anticancer: Cytotoxicity against various cancer cell lines.[16]

-

Antibacterial: Activity against Gram-positive bacteria like Staphylococcus aureus.[17]

-

Antihypertensive and Anesthetic: The core is present in marketed drugs like quinapril and dimethisoquin.[2][6]

Part 3: Applications in Materials Science

The rigid, planar, and aromatic nature of the isoquinoline core, combined with the electronic properties imparted by pyridyl substitution, makes these compounds attractive for use in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Push-pull chromophores, where an electron-donating group is conjugated with an electron-withdrawing group, are excellent candidates for fluorescent materials in OLEDs.[18][19]

-

Functionality: A pyridyl-isoquinoline can be designed as a push-pull system. For example, an amino group on the isoquinoline ring acts as the donor, while the electron-deficient pyridine ring acts as the acceptor. This charge-transfer character often leads to strong fluorescence.[19][20]

-

Photophysical Properties: These compounds can exhibit large Stokes shifts and solvatochromism (a change in emission color with solvent polarity).[18][21] The bromine atom can be replaced with various aryl groups via Suzuki coupling to fine-tune the emission wavelength across the visible spectrum. Some isoquinoline derivatives have been investigated for their potential in generating white-light emission, a key goal in OLED technology for displays and lighting.[18][20]

| Property | Typical Value/Observation | Significance for OLEDs | Reference(s) |

| Emission Maxima (λₑₘ) | 430 - 580 nm | Tunable color (Blue to Yellow) | [22][23] |

| Fluorescence Quantum Yield (Φf) | 0.20 - 0.30 | Efficiency of light emission | [22] |

| Stokes Shift | Up to 135 nm | Reduces self-absorption losses | [21] |

Table 2: Representative Photophysical Properties of Functionalized Isoquinolines.

Part 4: Detailed Experimental Protocols

Trustworthy science relies on reproducible methods. Below is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of a 4-(Pyridin-3-yl)isoquinoline

Objective: To synthesize a pyridyl-isoquinoline via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Bromoisoquinoline (1.0 eq)

-

Pyridine-3-boronic acid (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

-

Triphenylphosphine [PPh₃] (0.10 eq)

-

Sodium carbonate [Na₂CO₃] (2.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoisoquinoline, pyridine-3-boronic acid, and sodium carbonate.

-

Evacuation and Backfill: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine.

-

Solvent Addition: Add anhydrous DMF via syringe. The reaction mixture is typically a suspension.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 4-(pyridin-3-yl)isoquinoline product.

Self-Validation: The success of the protocol is validated by characterization of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm the structure and purity, which should be consistent with literature values for the target compound.

Conclusion and Future Outlook

The bromo-pyridyl-isoquinoline scaffold represents a confluence of synthetic versatility and functional potential. The strategic placement of the bromine atom provides a reliable gateway to a vast chemical space through robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. In drug discovery, these compounds continue to yield promising kinase inhibitors and other therapeutic agents, where the pyridyl moiety is key to target engagement.[15] In materials science, their inherent photophysical properties are being harnessed to develop next-generation OLEDs.[24]

Future research will likely focus on developing more sustainable and efficient catalytic systems for their synthesis, exploring novel substitution patterns to fine-tune biological activity and material properties, and expanding their application into new areas such as photodynamic therapy and chemical sensing. The logical and proven synthetic pathways, coupled with the profound impact of this scaffold, ensure that bromo-pyridyl-isoquinolines will remain a subject of intense and fruitful scientific inquiry.

References

- (No Source Provided)

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P

- Synthesis of 4-Bromoisoquinoline - PrepChem.com. (URL: )

- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchG

- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (URL: )

- (No Source Provided)

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. (URL: )

- Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes - PubMed. (URL: )

- Synthesis of Isoquinolines and Pyridines via Palladium-Catalyzed Iminoannulation of Internal Acetylenes | The Journal of Organic Chemistry - ACS Public

- (No Source Provided)

- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (URL: )

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (URL: )

- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Deriv

- Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines - ResearchG

- QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus - MDPI. (URL: )

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: )

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: )

- Photophysical properties of isoquinoline derivatives.

- Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-Inflammatory, Antibacterial, Antifungal, and Antioxidant Agents | Request PDF - ResearchG

- Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group - MDPI. (URL: )

- Pyridine-Substituted Indenoisoquinolines a a Reagents and conditions - ResearchG

-

Suzuki cross-coupling reaction - YouTube. (URL: [Link])

-

Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission - PubMed. (URL: [Link])

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. (URL: [Link])

-

Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed. (URL: [Link])

- Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine - MDPI. (URL: )

-

Solution processable small molecules for organic light-emitting diodes - RSC Publishing. (URL: [Link])

-

Isoquinoline-pyridine-based protein kinase B/Akt antagonists: SAR and in vivo antitumor activity - PubMed. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

- (No Source Provided)

- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (URL: )

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])

- (No Source Provided)

-

Synthesis and photophysical evaluation of polarity sensitive push–pull isoquinolines and their alkynyl precursors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

- Biological Interfacial Materials for Organic Light-Emitting Diodes - MDPI. (URL: )

-

Push–Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White‐Light Emission | Request PDF - ResearchGate. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines | ACS Omega. (URL: [Link])

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isoquinoline-pyridine-based protein kinase B/Akt antagonists: SAR and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus | MDPI [mdpi.com]

- 18. Push-Pull (Iso)quinoline Chromophores: Synthesis, Photophysical Properties, and Use for White-Light Emission - PubMed [pubmed.ncbi.nlm.nih.gov]